
Application Note: High-Resolution NMR
Elucidation of 3,5-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 3,5-Dihydroxyflavone

CAS No.: 6665-69-6

Cat. No.: B191088 Get Quote

Executive Summary
The structural characterization of 3,5-dihydroxyflavone presents a classic yet intricate

challenge in natural product NMR. The molecule features two hydroxyl groups with distinct

physicochemical behaviors: the 5-OH, which forms a rigid intramolecular hydrogen bond with

the C-4 carbonyl (the "chelated hydroxyl"), and the 3-OH, which is more labile.

This guide provides a self-validating protocol to distinguish this specific isomer from its

congeners (e.g., 5,7-dihydroxyflavone or 3,5,7-trihydroxyflavone) by leveraging the diagnostic

"Anchor Signal" of the 5-OH group and specific HMBC correlations.

Chemical Structure & NMR Challenges
The analyte consists of a flavone backbone (rings A, B, and C).[1][2]

Ring A: Trisubstituted (5-OH).[3] Protons at H-6, H-7, H-8 form an ABC spin system.

Ring B: Unsubstituted phenyl ring. Protons form a monosubstituted benzene pattern.

Ring C: Heterocyclic pyrone ring. Substituents: 3-OH and 4-Keto.
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Proton Exchange: The 3-OH signal is susceptible to chemical exchange with water, often

broadening or disappearing in wet solvents.

Chelation Effects: The 5-OH...O=C-4 interaction causes extreme deshielding, pushing the 5-

OH signal beyond the typical aromatic window (>12 ppm).

Ring Differentiation: Distinguishing Ring A protons from Ring B protons requires careful

coupling constant (

) analysis.

Experimental Protocol
Sample Preparation (Critical Step)
To observe the labile 3-OH and the sharp 5-OH signals, moisture exclusion is paramount.

Solvent: DMSO-d

(99.9% D) is the required solvent.

Why: CD

OD (Methanol-d

) will exchange with hydroxyl protons, erasing the diagnostic OH signals. CDCl

often leads to poor solubility and broad OH peaks.

Concentration: 5–10 mg of analyte in 600 µL solvent.

Tube: 5mm high-precision NMR tube.

Drying: If the 3-OH signal is broad, add activated 4Å molecular sieves directly to the NMR

tube 1 hour prior to acquisition.

Acquisition Parameters (600 MHz equivalent)
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Experiment
Pulse
Sequence

Scans (NS) Key Parameter Purpose

H Full zg30 16 SW = 16 ppm

Capture

downfield 5-OH

(~12.5 ppm).

C {1H} zgpg30 1024 D1 = 2.0 sec

Ensure

quaternary

carbons (C-4, C-

2) relax.

COSY cosygpppqf 8 2K x 256
Trace H-6/H-7/H-

8 connectivity.

HSQC hsqcedetgpsp 8 Multiplicity-edited

Distinguish

CH/CH

(up) from CH

(down).

HMBC hmbcgplpndqf 32 = 8 Hz

The Solver. Links

5-OH to C-5, C-

6, C-10.

Structural Elucidation Workflow
Phase 1: The "Anchor" Signal (1H NMR)
The first step is to identify the 5-OH proton. Due to the strong intramolecular Hydrogen Bond

(Resonance Assisted Hydrogen Bond - RAHB) with the C-4 carbonyl, this proton is "locked" in

place.

Observation: A sharp singlet between 12.0 – 13.0 ppm.

Validation: If this signal is absent in DMSO-d

, the 5-position is likely substituted (e.g., methoxy) or the backbone is not a flavone.
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Phase 2: Ring A Analysis (The ABC System)
Unlike Galangin (3,5,7-trihydroxyflavone) which has isolated meta-protons, 3,5-
dihydroxyflavone has three adjacent protons on Ring A (H-6, H-7, H-8).

H-6 (dd): ~6.7 ppm.[4] Coupled to H-7 (ortho) and H-8 (meta).

H-8 (dd): ~7.2 ppm. Coupled to H-7 (ortho) and H-6 (meta).

H-7 (dd/t): ~7.6 ppm.[4] Large ortho couplings to both H-6 and H-8.

Note: H-6 is typically the most shielded (upfield) due to the ortho-effect of the 5-OH oxygen

lone pairs.

Phase 3: Ring B Analysis (Monosubstituted)
The B-ring is unsubstituted, showing a characteristic 2-region pattern:

H-2', H-6': ~8.0 - 8.2 ppm (Multiplet). Deshielded by the anisotropy of the C-ring.

H-3', H-4', H-5': ~7.5 - 7.6 ppm (Multiplet).

Phase 4: HMBC Verification (The Connectivity Check)
To confirm the structure is 3,5-dihydroxy (and not an isomer like 3',5'-dihydroxy), observe these

key correlations:

5-OH Anchor: The proton at 12.5 ppm must show correlations to C-5 (quaternary), C-6 (CH),

and C-10 (quaternary).

B-Ring to C-Ring: The H-2'/6' protons must correlate to C-2 (quaternary, ~146 ppm).

Reference Data Tables
The following values are derived from established flavonoid shift rules (Markham/Mabry) and

experimental datasets for 5-hydroxyflavones in DMSO-d

.
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Table 1: H NMR Chemical Shifts (DMSO-d , 600 MHz)

Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

5-OH 12.50 s -

Diagnostic:

Intramolecular H-

bond to C=O.

3-OH 9.50 - 10.0 br s -
Labile; broadens

with trace water.

H-2', 6' 8.10 m -

Ring B (Ortho);

deshielded by C-

ring.

H-7 7.65 dd (or t) 8.0, 8.0
Ring A (Meta to

5-OH).

H-3', 4', 5' 7.55 m -
Ring B

(Meta/Para).

H-8 7.20 dd 8.0, 1.2
Ring A (Para to

5-OH).

H-6 6.75 dd 8.0, 1.2
Ring A (Ortho to

5-OH); shielded.

Table 2: C NMR Chemical Shifts (DMSO-d )
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Position
Shift (

, ppm)
Type

HMBC Correlations
(from Proton)

C-4 176.5 C=O 5-OH

C-5 160.5 C-O 5-OH, H-7

C-7 134.0 CH
H-5 (if present), H-6,

H-8

C-2 146.0 C-O H-2', H-6' (Key Link)

C-3 138.5 C-O 3-OH

C-6 108.0 CH 5-OH, H-8

C-8 110.5 CH H-6

C-9 155.0 C-O H-7

C-10 105.0 C 5-OH, H-6, H-8

Visualization of Signaling & Workflow
Diagram 1: Elucidation Workflow
This flowchart illustrates the decision-making process during the NMR analysis.
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Start: Unknown Flavonoid Sample

Sample Prep: DMSO-d6 + Mol Sieves

1H NMR Acquisition (16 ppm width)

Check >12.0 ppm Region

Signal Present (~12.5 ppm)
Confirm 5-OH/4-Keto Motif

Yes

Signal Absent
Not 5-Hydroxyflavone

No

Analyze 6.5 - 7.8 ppm
Identify ABC System (H6, H7, H8)

Analyze 7.5 - 8.2 ppm
Identify Monosubstituted Ring

Run HMBC Experiment

Verify B-Ring Connection:
H2'/6' -> C2

Structure Confirmed:
3,5-Dihydroxyflavone

Click to download full resolution via product page
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Caption: Step-by-step logic flow for confirming the 3,5-dihydroxyflavone structure, prioritizing

the detection of the chelated 5-OH proton.

Diagram 2: HMBC Correlation Map
This diagram visualizes the critical heteronuclear multiple-bond correlations (HMBC) required

to prove the structure.

Legend

5-OH
(12.5 ppm)
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C-5
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2J

C-10
105.0 ppm

3J

H-6

2J

3J

H-2'/6'
(Ring B)

C-2
146.0 ppm

3J (Key Link)

Red Nodes = Protons
Blue Nodes = Carbons

Green Arrow = B-Ring Linker

Click to download full resolution via product page

Caption: Key HMBC correlations. The green arrow (H-2'/6' to C-2) connects the B-ring to the

core. The 5-OH correlations anchor the A-ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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